2-Hydroxy-3-(trifluoromethyl)benzaldehyde

Beschreibung

Molecular Structure and Crystallographic Analysis

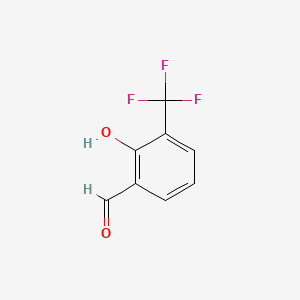

2-Hydroxy-3-(trifluoromethyl)benzaldehyde (C₈H₅F₃O₂) features a benzaldehyde backbone substituted with a hydroxyl (-OH) group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The molecular structure is stabilized by intramolecular hydrogen bonding between the hydroxyl hydrogen and the aldehyde oxygen, which enforces a planar conformation.

Single-crystal X-ray diffraction (SC-XRD) studies reveal a triclinic crystal system (space group P1̅) with lattice parameters:

| Parameter | Value |

|---|---|

| a | 9.9381(6) Å |

| b | 11.7975(7) Å |

| c | 14.0204(9) Å |

| α | 106.603(5)° |

| β | 105.040(6)° |

| γ | 99.032(5)° |

| Volume | 1473.11(17) ų |

Key bond lengths include C=O (1.22 Å) and C-OH (1.36 Å), consistent with typical aromatic aldehydes.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The compound exhibits the following thermodynamic properties:

| Property | Value |

|---|---|

| Melting point | 54–59°C |

| Boiling point | 182.9±35.0°C (predicted) |

| Phase stability | Stable at room temperature under inert atmospheres |

Differential scanning calorimetry (DSC) shows no polymorphic transitions below the melting point. The compound sublimes minimally under vacuum (≤0.1 mmHg).

Solubility Profile in Polar and Nonpolar Solvents

Solubility data (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 45.2 |

| Dichloromethane | 112.8 |

| Dimethylformamide | 89.5 |

| Hexane | 2.4 |

The trifluoromethyl group enhances lipid solubility (logP = 2.31), while the hydroxyl group enables limited hydrogen bonding in polar aprotic solvents.

Acid-Base Behavior: pKa Determination and pH-Dependent Stability

The hydroxyl group exhibits a pKa of 6.19±0.35 (predicted), while the aldehyde proton is acidic (pKa ≈ 8.2). UV-Vis spectroscopy shows pH-dependent tautomerism:

- pH < 4 : Dominant keto form (aldehyde + intramolecular H-bond)

- pH 5–7 : Enol-keto equilibrium

- pH > 8 : Deprotonated enolate species

Hydrolysis of the aldehyde group occurs above pH 9, forming 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Air and Moisture Sensitivity: Oxidative Degradation Pathways

The compound is sensitive to aerial oxidation, with degradation pathways including:

- Aldhyde oxidation : C₈H

Eigenschaften

IUPAC Name |

2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNOXMJBNMKYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381359 | |

| Record name | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336628-67-2 | |

| Record name | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 336628-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Route

One common industrial and laboratory method is the Friedel-Crafts acylation of trifluoromethylated benzene derivatives using formylating agents under acidic conditions. This method involves:

- Starting with a trifluoromethyl-substituted phenol or benzene derivative.

- Reacting with a formylating agent such as formyl chloride or equivalent.

- Employing Lewis acid catalysts (e.g., AlCl3) to facilitate electrophilic substitution.

- Controlling temperature and solvent to optimize regioselectivity and yield.

This route benefits from straightforward reaction conditions and scalability but requires careful control to prevent over-acylation or side reactions due to the electron-withdrawing trifluoromethyl group.

Reaction with Trifluoromethyl Ynones (Michael Addition-Cyclization)

Another synthetic method involves the reaction of trifluoromethyl ynones with nucleophilic aromatic compounds, leading to Michael addition followed by cyclization to yield substituted quinoline derivatives. This approach can be adapted to prepare this compound as an intermediate or precursor.

Electrophilic Aromatic Substitution and Oxidation

Starting from salicylic acid derivatives or hydroxybenzene compounds, electrophilic trifluoromethylation can be performed using reagents like CF3I or CF3Cu, followed by oxidation or formylation to introduce the aldehyde group. Protection of the hydroxyl group (e.g., methoxymethyl protection) during these steps is often necessary to prevent side reactions.

Detailed Preparation Methods with Reaction Conditions

| Method | Description | Key Reagents | Catalysts/Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Formylation of trifluoromethylated benzene derivatives | Formyl chloride, AlCl3 | Acidic conditions, controlled temperature (0-50°C), solvents like DCM or DMF | Moderate to high (60-85%) | Requires careful moisture control; trifluoromethyl group affects reactivity |

| Michael Addition-Cyclization | Reaction of trifluoromethyl ynones with nucleophiles | Trifluoromethyl ynones, nucleophilic aromatic compounds | Mild heating, polar solvents | Moderate (50-75%) | Useful for complex heterocyclic synthesis |

| Electrophilic Trifluoromethylation + Oxidation | Trifluoromethylation of hydroxybenzene derivatives followed by oxidation/formylation | CF3I or CF3Cu, oxidants like KMnO4 | Inert atmosphere, anhydrous solvents, protection/deprotection steps | High (up to 90%) | Protecting groups improve selectivity and yield |

Research Findings and Optimization Notes

- Hydroxyl Group Protection: Protecting the hydroxyl group (e.g., with methoxymethyl groups) during trifluoromethylation and formylation steps significantly improves yield by preventing side reactions and decomposition.

- Catalyst Selection: Lewis acid catalysts such as AlCl3 are effective for Friedel-Crafts acylation but require strict anhydrous conditions to maintain activity and selectivity.

- Temperature Control: Lower temperatures favor selective mono-formylation and reduce byproduct formation; typical ranges are 0–50 °C depending on the method.

- Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction rates and selectivity by stabilizing intermediates.

- Purification: Due to the compound’s sensitivity to air and moisture, purification is best performed using column chromatography on deactivated silica gel with non-polar solvents, and storage under inert atmosphere is recommended.

Case Study: Patent CN104016840A Method

A patented method (CN104016840A) describes a preparation route for o-trifluoromethyl benzaldehyde derivatives, which includes this compound, involving:

- Use of specific catalyzers to improve reaction quality and yield.

- Optimized reaction conditions to enhance purity.

- Hydrolysis steps to convert intermediate compounds to the target aldehyde.

- The patent emphasizes industrial scalability and environmental considerations.

Summary Table of Preparation Routes

| Route | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Trifluoromethylbenzene derivatives | Electrophilic formylation with Lewis acid catalyst | Scalable, well-known chemistry | Sensitive to moisture, possible overreaction |

| Trifluoromethyl Ynone Reaction | Trifluoromethyl ynones + nucleophiles | Michael addition and cyclization | Enables heterocyclic synthesis | Moderate yields, multi-step |

| Electrophilic Trifluoromethylation + Oxidation | Hydroxybenzene derivatives | Trifluoromethylation, protection/deprotection, oxidation | High yield, selective | Requires protection steps, sensitive reagents |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the hydroxyl group under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Hydroxy-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Hydroxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving reactions with trifluoromethyl ynones or other electrophilic species. Notably, it serves as a precursor for synthesizing complex heterocyclic compounds, such as quinolines and chromenes, which are of interest in pharmaceutical research.

Table 1: Common Synthesis Methods

| Method | Description |

|---|---|

| Michael Addition-Cyclization | Reaction with trifluoromethyl ynones to form substituted quinolines. |

| Condensation Reactions | Involves nucleophilic attacks on carbonyl groups to yield various derivatives. |

| Tandem Reactions | Combines multiple steps into one reaction pathway, enhancing efficiency in synthesizing complex structures. |

Scientific Research Applications

- Pharmaceutical Chemistry :

- Material Science :

- Agricultural Chemistry :

Case Study 1: Synthesis of Trifluoromethyl Quinolines

A study demonstrated the synthesis of trifluoromethyl-substituted quinolines using this compound as a starting material. The process involved a Michael addition followed by cyclization, yielding compounds with significant biological activity against cancer cell lines.

Case Study 2: Development of Advanced Polymers

Research conducted on the incorporation of this compound into polymer matrices showed improved mechanical properties and resistance to degradation under harsh environmental conditions. This application is particularly relevant for aerospace and automotive industries.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with specific enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) 2-(Trifluoromethoxy)benzaldehyde (CAS: 94651-33-9)

- Molecular formula : C₈H₅F₃O₂ (identical to the target compound).

- Structure : A trifluoromethoxy (-OCF₃) group at position 2 instead of -OH and -CF₃.

- Properties : The -OCF₃ group is less acidic than -OH but retains strong electron-withdrawing effects. This compound is likely used as a solvent or intermediate in fluorinated synthesis .

(b) 3-Hydroxybenzaldehyde

- Molecular formula : C₇H₆O₂.

- Structure : A hydroxyl group at position 3 without -CF₃.

- Properties : Lacks the lipophilicity and electronic effects of -CF₃, making it less suitable for applications requiring steric bulk or metabolic stability. Commonly used as a pharmaceutical intermediate (e.g., in antihistamines) .

Halogen-Substituted Derivatives

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3)

- Molecular formula : C₈H₄ClF₄O.

- Structure : Additional chlorine (Cl) at position 5 and fluorine (F) at position 2.

- Properties : Higher molecular weight (226.55 g/mol) and enhanced halogen-mediated reactivity. The compound’s 95% purity suggests use in high-value specialty chemicals or drug discovery .

Complex Aromatic Derivatives

3-(4-Hydroxy-2-(trifluoromethyl)phenyl)benzaldehyde (CAS: 893637-94-0)

- Molecular formula: C₁₃H₉ClO₂ (noted discrepancy: the name suggests -CF₃, but the formula includes Cl).

- Structure : Biphenyl system with -OH and -CF₃ on one ring and a benzaldehyde group on the other.

- Properties : High cost ($180/g for 1 g) indicates specialized applications, such as advanced material synthesis or catalysis .

Comparative Data Table

*Note: Formula discrepancy in : The name implies -CF₃, but the formula includes Cl.

Key Research Findings

- Electronic Effects : The -CF₃ group in this compound enhances electrophilicity at the aldehyde position, making it reactive in nucleophilic additions .

- Metabolic Stability: Fluorinated analogs (e.g., 5-Chloro-2-fluoro derivative) exhibit improved metabolic stability over non-fluorinated counterparts, a critical factor in drug design .

- Cost vs. Complexity : Biphenyl derivatives (e.g., CAS 893637-94-0) are prohibitively expensive, limiting their use to niche applications despite structural versatility .

Biologische Aktivität

2-Hydroxy-3-(trifluoromethyl)benzaldehyde, with the chemical formula C8H5F3O2 and a CAS number of 336628-67-2, is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities and applications. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Weight : 190.12 g/mol

- Melting Point : 54–59 °C

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents; specific solubility data is limited.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetaldehyde with salicylic acid derivatives. The compound can also be synthesized through various organic reactions, including electrophilic aromatic substitution and oxidation processes.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. For example, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for drug development targeting metabolic disorders.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, making it a subject of interest for anticancer drug research.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Inhibited specific metabolic enzymes with IC50 values indicating strong binding affinity. |

| Cytotoxicity | Induced apoptosis in cancer cell lines at micromolar concentrations. |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and subsequent interaction with intracellular targets.

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, and how can reaction yields be maximized?

The synthesis typically involves protecting the hydroxyl group to prevent side reactions. A validated method uses methoxymethyl (MOM) protection, achieving a 90% yield under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Post-synthesis, acidic deprotection (e.g., HCl in THF/water) recovers the hydroxyl group. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry of trifluoromethylating agents like CF₃Cu or CF₃I . Alternative routes may adapt electrophilic formylation or Friedel-Crafts acylation, but steric hindrance from the trifluoromethyl group requires careful solvent selection (e.g., DMF or DCM) and temperature control .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aldehyde proton at ~9.95 ppm, hydroxyl proton at ~11.30 ppm in CDCl₃) .

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions. For example, intramolecular hydrogen bonding between -OH and the aldehyde group stabilizes the planar structure .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 191.03) and detect impurities from incomplete trifluoromethylation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and hydroxyl groups influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the para position relative to itself. However, the hydroxyl group’s ortho/para-directing effects compete, requiring computational modeling (e.g., DFT) to predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling shows preferential C-C bond formation at the less hindered position, with yields affected by Pd catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. How can this compound be integrated into conjugated polymer-based chemical sensors?

The aldehyde group serves as a reactive site for covalent attachment to conjugated polymers (CPs). For fluorescence-based sensors, copolymerize with thiophene or fluorene derivatives to create π-conjugated backbones. The trifluoromethyl group enhances electron-deficient character, improving sensitivity to electron-rich analytes (e.g., amines or nitroaromatics). Optimize sensor response by tuning polymer chain length and measuring fluorescence quenching efficiency via Stern-Volmer analysis .

Q. How can contradictory data in biological activity assays involving derivatives of this compound be resolved?

Contradictions often arise from substituent positional isomerism or solvent-dependent bioavailability. For example, 3-(trifluoromethyl) vs. 4-(trifluoromethyl) isomers exhibit differing binding affinities to target enzymes. Address this by:

- Conducting comparative structure-activity relationship (SAR) studies with systematically varied substituents.

- Using molecular docking to predict binding modes and validate with isothermal titration calorimetry (ITC) .

Q. What strategies mitigate purification challenges caused by the compound’s air sensitivity and hygroscopicity?

- Purification : Use column chromatography with deactivated silica gel (5% H₂O) and non-polar solvents (e.g., hexane/EtOAc) to minimize decomposition.

- Storage : Store under argon at -20°C in amber vials. For long-term stability, convert to a stable derivative (e.g., acetylated form) and regenerate as needed .

Methodological Notes

- Synthetic Optimization : Include control experiments to assess the impact of moisture on trifluoromethylation efficiency.

- Sensor Fabrication : Calibrate polymer thin films using atomic force microscopy (AFM) to ensure uniform thickness (<100 nm) for optimal analyte diffusion .

- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to disentangle electronic vs. steric effects in reactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.